

# 2'-Trifluoromethyl-biphenyl-4-carboxylic acid chemical properties

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## Compound of Interest

**Compound Name:** 2'-Trifluoromethyl-biphenyl-4-carboxylic acid

**Cat. No.:** B173553

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## An In-Depth Technical Guide to the Chemical Properties of **2'-Trifluoromethyl-biphenyl-4-carboxylic Acid**

**Abstract:** This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2'-Trifluoromethyl-biphenyl-4-carboxylic acid** (CAS No. 198205-79-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, provides a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines its spectroscopic profile, and discusses its reactivity and applications as a key building block in medicinal chemistry and materials science.

## Introduction

**2'-Trifluoromethyl-biphenyl-4-carboxylic acid** is a bifunctional organic compound featuring a biphenyl scaffold, a common motif in pharmacologically active molecules and functional materials. The structure is distinguished by two key functional groups that dictate its chemical behavior and utility: a carboxylic acid at the 4-position and a trifluoromethyl group at the 2'-position. The carboxylic acid group serves as a versatile handle for derivatization, enabling the formation of esters, amides, and other conjugates. The trifluoromethyl ( $-CF_3$ ) group is a crucial substituent in modern drug design; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This guide offers a detailed exploration of this valuable chemical entity.

## Physicochemical and Structural Properties

**2'-Trifluoromethyl-biphenyl-4-carboxylic acid** is a solid compound at room temperature. Its structural and physical properties are summarized in the table below. The presence of the polar carboxylic acid group and the lipophilic trifluoromethyl-substituted phenyl ring gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.

Property	Value	Source
CAS Number	198205-79-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>9</sub> F <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	266.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid	
Appearance	White to off-white solid	(Typical)
pKa	~3.5 - 4.5	(Predicted)
Solubility	Soluble in polar organic solvents (e.g., Methanol, DMSO, THF)	(Inferred)

## Synthesis and Purification: The Suzuki-Miyaura Pathway

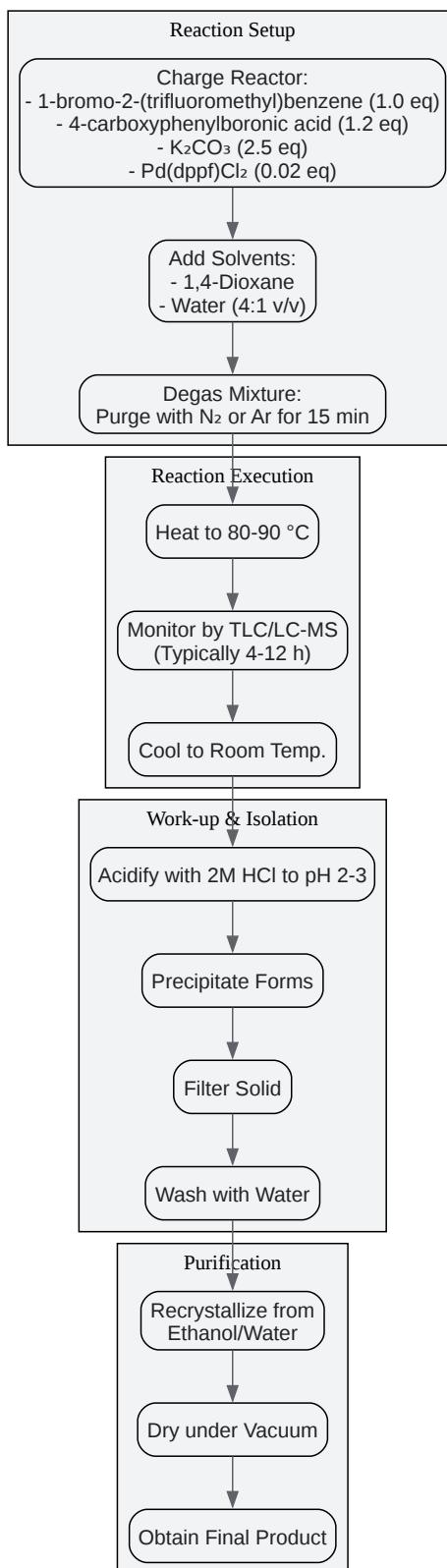
The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[\[3\]](#)

## Causality of Experimental Design

The chosen synthetic strategy involves the coupling of 4-carboxy-phenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene. This approach is selected for its high convergence and reliability.

- **Catalyst System:** A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ), which is reduced *in situ*. The dppf ligand provides the stability and electron-richness necessary for efficient oxidative addition and reductive elimination steps.
- **Base:** An inorganic base, such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.
- **Solvent System:** A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and the boronate intermediate, creating a biphasic system where the reaction efficiently proceeds at the interface.

## Experimental Workflow: Suzuki-Miyaura Coupling

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Caption: Suzuki-Miyaura coupling workflow for synthesis.

## Detailed Step-by-Step Protocol

- Reaction Setup: To a round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl<sub>2</sub> (0.02 eq).
- Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
- Inerting: Seal the flask and purge with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst. This is a critical self-validating step to ensure catalytic turnover.
- Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
- Work-up: Cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
- Purification: For high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum.

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[\[4\]](#)

- <sup>1</sup>H NMR: The spectrum is expected to show a complex pattern.

- Carboxylic Acid Proton: A broad singlet appearing far downfield ( $\delta$  12.0-13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons: Signals between  $\delta$  7.4 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will appear as two distinct doublets (an AA'BB' system), while the protons on the trifluoromethyl-bearing ring will show more complex splitting due to coupling with each other and potentially with the fluorine atoms.

- $^{13}\text{C}$  NMR:
  - Carboxyl Carbon: A signal around  $\delta$  167-170 ppm.
  - Trifluoromethyl Carbon: A quartet centered around  $\delta$  120-125 ppm due to the strong one-bond coupling to the three fluorine atoms ( $^1\text{J}_{\text{CF}}$ ).
  - Aromatic Carbons: A series of signals in the  $\delta$  125-145 ppm range. Carbons directly attached to the fluorine atoms will show smaller C-F coupling.
- $^{19}\text{F}$  NMR: This experiment is a definitive check for the trifluoromethyl group.
  - A single, sharp signal is expected around  $\delta$  -60 to -65 ppm (relative to  $\text{CFCl}_3$ ), confirming the presence and chemical environment of the  $-\text{CF}_3$  group.[\[5\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[\[4\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Significance
2500-3300 (broad)	O-H stretch	Confirms the carboxylic acid dimer hydrogen bonding.
~1700 (strong, sharp)	C=O stretch	Definitive evidence of the carboxylic acid carbonyl group.
1600, 1480	C=C stretch	Aromatic ring stretching vibrations.
1100-1350 (strong)	C-F stretch	Multiple strong bands confirming the trifluoromethyl group.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion (M<sup>+</sup>): 266.0555 (for C<sub>14</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub>)
- Key Fragmentation: A primary fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da) or water (-H<sub>2</sub>O, 18 Da).

## Chemical Reactivity and Applications

The dual functionality of **2'-Trifluoromethyl-biphenyl-4-carboxylic acid** makes it a versatile reagent.

## Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, allowing for its incorporation into larger, more complex molecules. Standard transformations include:

- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents.

- Amide Formation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in medicinal chemistry for building peptide mimics and other drug candidates.
- Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).

Caption: Key reactions of the carboxylic acid group.

## Applications in Research and Drug Discovery

The unique combination of a biphenyl core and a trifluoromethyl group makes this compound highly valuable.

- Scaffold for Drug Candidates: Biphenyl structures are known to mimic the side chains of amino acids like phenylalanine, making them effective scaffolds for inhibiting protein-protein interactions. The isomer 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, known as Xenalipin, has been investigated as a hypolipidemic agent, highlighting the pharmacological potential of this structural class.[6][7][8][9]
- Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment for screening against biological targets. The trifluoromethyl group acts as a potent hydrogen bond acceptor and can improve pharmacokinetic properties.
- Materials Science: The rigid, well-defined structure of the biphenyl core is suitable for creating liquid crystals and other ordered polymeric materials.

## Conclusion

**2'-Trifluoromethyl-biphenyl-4-carboxylic acid** is a well-defined chemical building block with a rich set of properties derived from its constituent functional groups. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure can be unequivocally confirmed by a suite of standard analytical techniques. For researchers in medicinal chemistry, its utility as a scaffold for developing new therapeutic agents is clear. For materials scientists, it offers a rigid core for the design of novel functional materials. This guide provides the foundational knowledge necessary for its effective use and manipulation in a research and development setting.

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